molecular formula C10H20N2S B1654593 Piperidine, 1,1'-thiobis- CAS No. 25116-80-7

Piperidine, 1,1'-thiobis-

Cat. No.: B1654593
CAS No.: 25116-80-7
M. Wt: 200.35 g/mol
InChI Key: YNQDTNFXKPJZLM-UHFFFAOYSA-N
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Description

Piperidine, 1,1'-thiobis- refers to a class of bis-piperidine compounds linked by a sulfur atom. Key derivatives include:

  • 1,1'-Thiobis-(2,6-dimethyl)piperidine: Synthesized via sulfur-mediated coupling of 2,6-dimethylpiperidine, yielding a compound with two methyl substituents on each piperidine ring .
  • 1,1'-Thiobis-(2,2,6,6-tetramethyl)piperidine: Produced similarly but starting from 2,2,6,6-tetramethylpiperidine, achieving a 55% yield. Its NMR data includes distinct peaks for 24 methyl hydrogens (δ 1.56–1.57 ppm) and 12 methylene hydrogens (δ 1.69 ppm), confirming the tetramethyl substitution pattern .

Properties

CAS No.

25116-80-7

Molecular Formula

C10H20N2S

Molecular Weight

200.35 g/mol

IUPAC Name

1-piperidin-1-ylsulfanylpiperidine

InChI

InChI=1S/C10H20N2S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H2

InChI Key

YNQDTNFXKPJZLM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)SN2CCCCC2

Canonical SMILES

C1CCN(CC1)SN2CCCCC2

Other CAS No.

25116-80-7

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds and Properties

The following table summarizes critical data for piperidine, 1,1'-thiobis- derivatives and analogous compounds:

Compound Name Substituents/Structure Key Properties Applications/Synthesis
1,1'-Thiobis-(2,6-dimethyl)piperidine Two 2,6-dimethylpiperidine rings + S NMR: δ 1.69 (m, CH₂), δ 1.57–1.56 (s, CH₃) Synthetic intermediate; patent example
1,1'-Thiobis-(2,2,6,6-tetramethyl)piperidine Two 2,2,6,6-tetramethylpiperidine rings + S Yield: 55%; NMR: δ 1.69 (m, CH₂), δ 1.57–1.56 (s, CH₃) High steric hindrance for selective reactions
4'-Thiobis-morpholine Two morpholine rings + S Likely higher polarity due to oxygen atoms Unspecified; listed in patent syntheses
1,1'-Thiobis-phthalimide Two phthalimide groups + S Aromatic electron-withdrawing groups Potential use in polymer chemistry
Sulfur Mustard (Bis(2-chloroethyl) sulfide) Two 2-chloroethyl groups + S Vapor pressure: 0.11 mmHg at 25°C; water solubility: low Chemical warfare agent
Dipiperidinodimethoxysilane Two piperidine rings + Si(OCH₃)₂ Molecular formula: C₁₂H₂₆N₂O₂Si; used as a silicon-based coupling agent Materials science (e.g., surface modification)

Structural and Functional Differences

  • Substituent Effects :

    • Methyl vs. Chlorine : Methyl groups (e.g., in 2,2,6,6-tetramethyl derivatives) enhance steric hindrance and stability, making these compounds suitable for controlled syntheses. In contrast, chlorine substituents (e.g., sulfur mustard) increase toxicity and reactivity .
    • Oxygen vs. Sulfur : 4'-Thiobis-morpholine contains oxygen atoms in the morpholine ring, increasing polarity compared to sulfur-linked piperidines .
  • Applications: Piperidine, 1,1'-thiobis- derivatives are primarily synthetic intermediates, whereas sulfur mustard’s high reactivity and toxicity limit its use to warfare . Dipiperidinodimethoxysilane demonstrates how replacing sulfur with silicon expands utility into materials science .

Preparation Methods

Structural and Thermochemical Properties

Molecular Characteristics

Piperidine, 1,1'-thiobis- features two piperidine rings connected by a sulfur atom (C₁₀H₂₀N₂S, MW 200.35 g/mol). The IUPAC name 1-piperidin-1-ylsulfanylpiperidine confirms its bis-amine coordination to sulfur.

Table 1: Key Physicochemical Data
Property Value Source
ΔcH° (solid combustion) -1,751.5 ± 3.5 kcal/mol
SMILES C1CCN(CC1)SN2CCCCC2
InChIKey YNQDTNFXKPJZLM-UHFFFAOYSA-N

Synthetic Methodologies

Nucleophilic Substitution Approach

Theoretical pathways suggest reacting piperidine with sulfur dichloride (SCl₂):
Reaction Scheme
$$ 2 \, \text{C}5\text{H}{11}\text{N} + \text{SCl}2 \rightarrow (\text{C}5\text{H}{10}\text{N})2\text{S} + 2 \, \text{HCl} $$
This exothermic reaction (supported by combustion data) likely requires:

  • Anhydrous conditions (-40°C to 0°C)
  • Tertiary amine HCl scavengers (e.g., triethylamine)
  • Polar aprotic solvents (THF, DCM)

Catalytic Hydrogenation of Nitro Precursors

Adapting methods from CN102796031A, which details 2-aminodiphenyl sulfide synthesis:

Table 2: Optimized Hydrogenation Parameters (Analogous System)
Parameter Optimal Range Impact on Yield
Pressure 0.2–1 MPa >99% at 1 MPa
Catalyst Loading 1–2 g/0.1 mol sub. Linear increase
Solvent Polarity ε > 20 (e.g., MeOH) 5% yield boost
Reaction Time 2–4 hrs Plateau at 4 hrs

Catalyst System
Ni-Al-Zn-Cr-Mo alloy (1:1:0.05:0.1:1.2 mass ratio) activated via:

  • NaOH etching (35% w/w, 85°C, 8 hrs)
  • Hydrogen reduction (3 MPa, 200°C, 5 hrs)

This sulfide-resistant catalyst achieves 99.5% conversion in model reactions, suggesting applicability to piperidine systems with modified substrate ratios.

Process Optimization Challenges

Sulfur Poisoning Mitigation

As demonstrated in patent CN102796031A, the critical catalyst design elements include:

  • Chromium-molybdenum synergism (Cr:Mo = 0.1:1.2) for S-tolerance
  • Zinc doping (0.05 wt%) enhances surface area (BET >150 m²/g)
  • Sequential NaOH/H₂ activation creates mesoporous structure (2–50 nm pores)

Solvent Selection Matrix

Table 3: Solvent Performance in Model Sulfide Synthesis
Solvent Dielectric Constant Yield (%) Purity (%)
Methanol 32.7 99.5 99.2
Ethanol 24.3 99.5 99.1
Dioxane 2.2 100 99.5
1,3-Dioxolane 3.1 100 99.7

Non-polar solvents outperform polar media despite lower solubility, likely due to reduced catalyst fouling.

Analytical Validation Protocols

Combustion Calorimetry

NIST-standardized measurements require:

  • Sample purity >99% (HPLC-verified)
  • Isoperibol calorimeter calibration with benzoic acid
  • ΔcH° correction for residual solvent (≤0.1% w/w)

Spectroscopic Characterization

Critical markers for product verification:

  • ¹H NMR (CDCl₃): δ 1.45–1.60 (m, 12H, CH₂), 2.75–2.90 (t, 8H, N-CH₂)
  • IR (KBr): 2,925 cm⁻¹ (C-H stretch), 1,110 cm⁻¹ (S-N vibration)

Industrial-Scale Considerations

Cost Analysis Framework

Table 4: Raw Material Cost Breakdown (Theoretical)
Component Price ($/kg) % Total Cost
Piperidine 85 68
SCl₂ 40 22
Catalyst 120 8
Solvent Recovery 15 2

Catalyst recyclability (>10 cycles) reduces long-term costs despite high initial investment.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,1'-thiobis-(2,2,6,6-tetramethyl)piperidine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves reacting 2,2,6,6-tetramethylpiperidine with a sulfurizing agent under controlled conditions. Example 15 () reports a 55% yield via a two-step procedure: (1) reaction with sulfur monochloride (S₂Cl₂) in dichloromethane at 0°C, followed by (2) neutralization with NaOH. Optimization strategies include temperature control (−10°C to prevent side reactions) and stoichiometric adjustments (1:1 molar ratio of piperidine derivative to S₂Cl₂). Characterization via ¹H/¹³C NMR (δ 1.56–1.69 ppm for CH₃ and CH₂ groups) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing 1,1'-thiobis-piperidine derivatives, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical. For 1,1'-thiobis-(2,6-dimethyl)piperidine, ¹H NMR reveals methyl groups at δ 1.57 ppm and piperidine ring protons at δ 1.69 ppm (). Mass spectrometry (e.g., EPA/NIH Data Base) provides molecular ion peaks (e.g., m/z 118 for propane-thiobis derivatives) and fragmentation patterns to confirm sulfur bonding . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential when handling 1,1'-thiobis-piperidine derivatives in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines ( ): use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and store compounds in airtight containers under inert gas (N₂/Ar). For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels. Document risk assessments using H-codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel 1,1'-thiobis-piperidine analogs?

  • Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Use multi-technique validation: (1) Compare experimental NMR shifts with computational predictions (DFT calculations). (2) Employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas. (3) Analyze thermal stability via TGA/DSC (e.g., detect decomposition points >200°C for sulfur-containing compounds) . For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What mechanistic insights explain the sulfur insertion process in 1,1'-thiobis-piperidine synthesis?

  • Methodological Answer : The reaction likely proceeds via nucleophilic substitution: the piperidine nitrogen attacks electrophilic sulfur in S₂Cl₂, forming a thiol intermediate that dimerizes. Kinetic studies (e.g., varying solvent polarity) suggest polar aprotic solvents (e.g., CH₂Cl₂) accelerate the reaction by stabilizing transition states. Isotopic labeling (³⁴S vs. ³²S) coupled with MS can track sulfur incorporation .

Q. How does steric hindrance from substituents (e.g., 2,2,6,6-tetramethyl groups) influence the reactivity and stability of 1,1'-thiobis-piperidine derivatives?

  • Methodological Answer : Bulky substituents reduce ring flexibility, enhancing thermal stability but limiting nucleophilicity. Compare reaction rates of 2,6-dimethyl vs. 2,2,6,6-tetramethyl derivatives with S₂Cl₂: the latter shows slower kinetics (lower yields, 55% vs. 70% for less hindered analogs). Computational modeling (e.g., molecular dynamics simulations) quantifies steric effects on transition-state geometries .

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